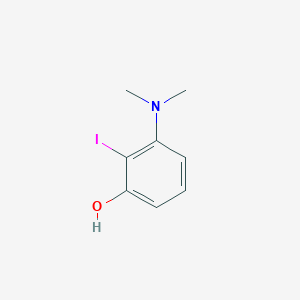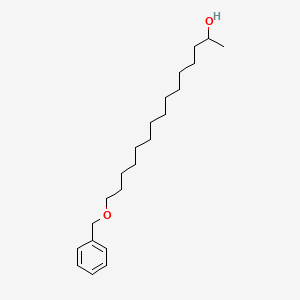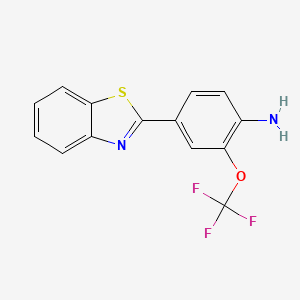
4-(1,3-Benzothiazol-2-yl)-2-(trifluoromethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Benzothiazol-2-yl)-2-(trifluoromethoxy)aniline is a chemical compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. The presence of the trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzothiazol-2-yl)-2-(trifluoromethoxy)aniline typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base, followed by oxidation.
Introduction of Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using appropriate trifluoromethoxy reagents.
Coupling with Aniline: The final step involves coupling the benzothiazole core with aniline derivatives under suitable conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzothiazol-2-yl)-2-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
4-(1,3-Benzothiazol-2-yl)-2-(trifluoromethoxy)aniline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(1,3-Benzothiazol-2-yl)-2-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes critical for the survival of fungal or bacterial cells, leading to their death. In cancer research, the compound may interfere with cell division and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Benzothiazol-2-yl)aniline: Lacks the trifluoromethoxy group, resulting in different biological activities and properties.
2-(Trifluoromethoxy)aniline: Lacks the benzothiazole core, leading to different reactivity and applications.
Uniqueness
The presence of both the benzothiazole core and the trifluoromethoxy group in 4-(1,3-Benzothiazol-2-yl)-2-(trifluoromethoxy)aniline makes it unique. This combination enhances its lipophilicity, metabolic stability, and biological activity, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
920520-31-6 |
|---|---|
Molecular Formula |
C14H9F3N2OS |
Molecular Weight |
310.30 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-2-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C14H9F3N2OS/c15-14(16,17)20-11-7-8(5-6-9(11)18)13-19-10-3-1-2-4-12(10)21-13/h1-7H,18H2 |
InChI Key |
ROUZEIBKLXOKPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)N)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


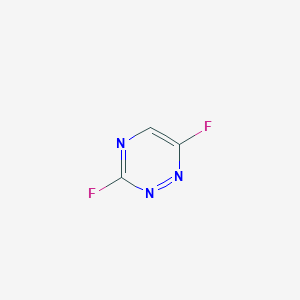
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B12631934.png)
![(6R)-6-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12631942.png)
![1H-Isoindole-1,3(2H)-dione, 5-[5-[(2-iMino-4-oxo-3-phenyl-5-thiazolidinylidene)Methyl]-2-furanyl]-](/img/structure/B12631956.png)
![{[1-(2-Methoxyphenyl)ethenyl]oxy}(diphenyl)silyl](/img/structure/B12631958.png)
![3-[(2-Oxopropyl)amino]propane-1-sulfonic acid](/img/structure/B12631965.png)
![1-[3-(Triphenylmethoxy)propyl]thymine](/img/structure/B12631972.png)
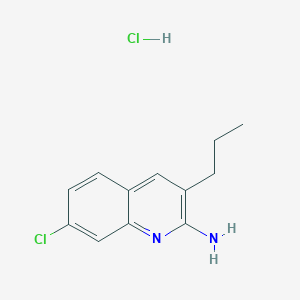
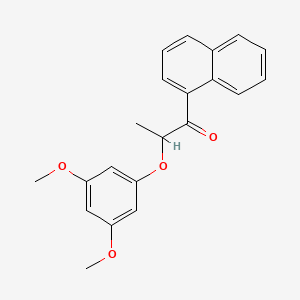
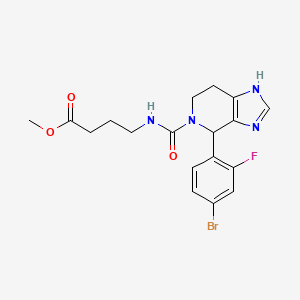
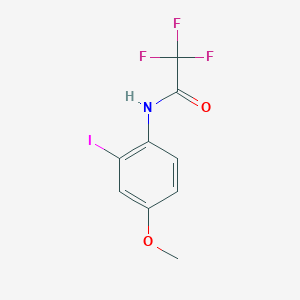
![methyl (1R,2R,3S)-2-(4-bromophenyl)-3-cyano-1-(phenylcarbamoyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B12632006.png)
